![molecular formula C19H20ClF2N3OS B2791298 N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216744-35-2](/img/structure/B2791298.png)
N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as thiazolecarboxamides . Thiazolecarboxamides are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group . Thiazoles have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Research Findings :
- The hydrogels also demonstrated antibacterial activity against E. coli, even in the absence of CTAB, gentamicin, or ciprofloxacin .
- Example : It facilitates the preparation of immunoconjugates and cross-linking of nanofiber matrices with mouse lung extract .
- Example : Poly(N-[3-(dimethylamino)propyl] methacrylamide) derivatives, such as poly(N,N-dimethylaminoethyl methacrylate) (pDMAEMA), have been investigated for their electrical response to CO2 .
Antimicrobial Hydrogels
Peptide Synthesis and Crosslinking
CO2 Detection Sensors
Copolymerization Studies
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the production of these inflammatory mediators, leading to a reduction in inflammation .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and thus reducing the production of prostaglandins, the compound decreases the inflammatory response . This can lead to a reduction in symptoms such as pain, swelling, and redness associated with inflammation .
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)11-4-12-24(18(25)13-7-9-14(20)10-8-13)19-22-17-15(21)5-3-6-16(17)26-19;/h3,5-10H,4,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYAISDCJKESSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride |
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